4-(Trifluoromethyl)azepan-4-ol hydrochloride
CAS No.: 1638764-95-0
Cat. No.: VC3029568
Molecular Formula: C7H13ClF3NO
Molecular Weight: 219.63 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1638764-95-0 |
|---|---|
| Molecular Formula | C7H13ClF3NO |
| Molecular Weight | 219.63 g/mol |
| IUPAC Name | 4-(trifluoromethyl)azepan-4-ol;hydrochloride |
| Standard InChI | InChI=1S/C7H12F3NO.ClH/c8-7(9,10)6(12)2-1-4-11-5-3-6;/h11-12H,1-5H2;1H |
| Standard InChI Key | LQZVRWLXSOJGBA-UHFFFAOYSA-N |
| SMILES | C1CC(CCNC1)(C(F)(F)F)O.Cl |
| Canonical SMILES | C1CC(CCNC1)(C(F)(F)F)O.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Structure and Identification
4-(Trifluoromethyl)azepan-4-ol hydrochloride possesses a seven-membered saturated azepane ring substituted with both a trifluoromethyl group and a hydroxyl group at the fourth carbon position. The nitrogen atom in the ring structure is protonated, forming the hydrochloride salt. The molecular structure can be represented using several chemical identifiers:
| Property | Value |
|---|---|
| CAS Number | 1638764-95-0 |
| Molecular Formula | C7H13ClF3NO |
| Molecular Weight | 219.63 g/mol |
| IUPAC Name | 4-(trifluoromethyl)azepan-4-ol;hydrochloride |
| Standard InChI | InChI=1S/C7H12F3NO.ClH/c8-7(9,10)6(12)2-1-4-11-5-3-6;/h11-12H,1-5H2;1H |
| Standard InChIKey | LQZVRWLXSOJGBA-UHFFFAOYSA-N |
| SMILES Notation | C1CC(CCNC1)(C(F)(F)F)O.Cl |
| PubChem Compound ID | 118798394 |
The compound's structure creates a unique electronic environment due to the electron-withdrawing trifluoromethyl group positioned adjacent to the hydroxyl group, significantly influencing its reactivity profile and potential interactions with biological targets.
Physical and Chemical Properties
The physical and chemical properties of 4-(Trifluoromethyl)azepan-4-ol hydrochloride are influenced by its structural elements:
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Physical State: Typically appears as a crystalline solid at standard temperature and pressure.
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Solubility: The hydrochloride salt formation enhances water solubility compared to the free base form, while retaining solubility in polar organic solvents such as methanol and dimethyl sulfoxide.
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Stability: The trifluoromethyl group contributes to the compound's stability by resisting metabolic degradation, a characteristic that makes fluorinated compounds valuable in medicinal chemistry applications.
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Reactivity Centers:
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The hydroxyl group serves as a potential hydrogen bond donor
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The trifluoromethyl group acts as a strong electron-withdrawing moiety
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The protonated nitrogen functions as a hydrogen bond acceptor when deprotonated
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These properties collectively determine the compound's behavior in chemical reactions, its interactions with biological systems, and its utility in various applications.
Synthesis and Preparation Methods
Reaction Conditions and Considerations
The synthesis of 4-(Trifluoromethyl)azepan-4-ol hydrochloride requires careful control of reaction parameters:
| Parameter | Typical Conditions |
|---|---|
| Solvents | Dichloromethane or acetonitrile are commonly employed |
| Temperature | Often conducted at low temperatures to prevent side reactions |
| Atmosphere | Typically performed under inert conditions (nitrogen or argon) |
| pH Control | Critical for selective reactions and salt formation |
| Purification | Column chromatography and recrystallization |
These reaction conditions must be optimized to ensure high yield and purity. The commercial product is typically available with a purity of approximately 95% .
Applications in Research and Development
Medicinal Chemistry Applications
4-(Trifluoromethyl)azepan-4-ol hydrochloride has significant potential in medicinal chemistry research, particularly in the development of pharmaceuticals targeting central nervous system disorders. The trifluoromethyl group is strategically important in drug design for several reasons:
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Enhanced Metabolic Stability: The C-F bonds resist oxidative metabolism, potentially extending the half-life of drug candidates.
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Improved Lipophilicity: The trifluoromethyl group can enhance membrane permeability, facilitating drug distribution.
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Unique Binding Interactions: The electronegative fluorine atoms can participate in non-classical hydrogen bonding and dipole interactions with protein targets.
Materials Science Applications
In materials science, fluorinated compounds like 4-(Trifluoromethyl)azepan-4-ol hydrochloride may contribute to the development of:
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Specialty Polymers: The incorporation of fluorinated moieties can enhance thermal stability and chemical resistance.
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Surface-Active Agents: The amphiphilic nature of the molecule, with both hydrophilic and hydrophobic regions, may be exploited in surfactant applications.
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Functional Materials: The unique electronic properties imparted by the trifluoromethyl group could be utilized in materials with specific electronic or optical properties.
Analytical Chemistry Applications
The distinctive structural features of 4-(Trifluoromethyl)azepan-4-ol hydrochloride make it valuable in analytical chemistry:
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Reference Standard: May serve as a reference compound in chromatographic or spectroscopic analyses.
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Method Development: Useful for developing analytical methods for the detection and quantification of related compounds .
Structure-Activity Relationships
Comparison with Related Compounds
Understanding the properties of 4-(Trifluoromethyl)azepan-4-ol hydrochloride benefits from comparison with structurally related compounds:
| Compound | Molecular Formula | Key Structural Difference | Potential Impact on Properties |
|---|---|---|---|
| 4-(Trifluoromethyl)azepan-4-ol hydrochloride | C7H13ClF3NO | Reference compound | Baseline properties |
| 3-Methyl-4-(trifluoromethyl)azepan-4-ol hydrochloride | C8H15ClF3NO | Additional methyl group at position 3 | Increased steric hindrance; altered conformational preferences |
| 4-(Fluoromethyl)azepan-4-ol hydrochloride | C7H15ClFNO | Fluoromethyl instead of trifluoromethyl | Reduced electron-withdrawing effect; different lipophilicity profile |
| Azepan-4-ol hydrochloride | C6H13NO·HCl | Lacks trifluoromethyl group | Significantly different electronic properties; altered hydrogen bonding capacity |
This comparative analysis highlights how subtle structural modifications can potentially lead to significant changes in physical properties, chemical reactivity, and biological activity profiles.
Structural Features Influencing Activity
Several structural characteristics of 4-(Trifluoromethyl)azepan-4-ol hydrochloride may influence its biological activity and chemical behavior:
Analytical Characterization
Spectroscopic Analysis
The characterization of 4-(Trifluoromethyl)azepan-4-ol hydrochloride typically employs multiple spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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1H NMR: Would show characteristic signals for the azepane ring protons
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13C NMR: Would exhibit distinctive carbon signals, including the quaternary carbon bearing the trifluoromethyl group
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19F NMR: Would display a characteristic signal for the trifluoromethyl group, usually as a singlet
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Mass Spectrometry:
Based on predicted collision cross section data, various adducts would be observable:Adduct m/z Predicted CCS (Ų) [M+H]+ 184.09438 131.5 [M+Na]+ 206.07632 136.3 [M+NH4]+ 201.12092 137.2 [M-H]- 182.07982 127.0 -
Infrared (IR) Spectroscopy:
Would reveal characteristic absorbance bands for the hydroxyl group, C-F bonds, and the azepane ring structure .
Chromatographic Methods
Chromatographic techniques are essential for assessing the purity and identity of 4-(Trifluoromethyl)azepan-4-ol hydrochloride:
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High-Performance Liquid Chromatography (HPLC):
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Typically employing reverse-phase conditions
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UV detection facilitated by the chromophoric properties of the molecule
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Gas Chromatography (GC):
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May require derivatization of the hydroxyl group
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Often coupled with mass spectrometry for definitive identification
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The commercially available compound is typically specified with a purity of approximately 95%, as determined by these analytical methods .
Current Research Status and Future Directions
Future Research Directions
Several promising research directions for 4-(Trifluoromethyl)azepan-4-ol hydrochloride can be identified:
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Medicinal Chemistry Exploration:
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Investigation as a scaffold for developing central nervous system-active compounds
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Structure-activity relationship studies to identify optimal substitution patterns
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Synthetic Methodology Development:
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Exploration of more efficient synthetic routes
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Development of stereoselective approaches if stereogenic centers are introduced
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Materials Science Applications:
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Evaluation in polymer chemistry for creating materials with unique properties
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Investigation of surface modification applications
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Computational Studies:
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Modeling of conformational preferences and binding interactions
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Prediction of pharmacokinetic properties to guide drug design efforts.
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